Pamidronic Acid

Hydroxyapatite Binding Bone Targeting Bisphosphonate Affinity

Procurement teams should select Pamidronic Acid for its superior safety profile in multiple myeloma and bone metastasis applications. Clinical evidence confirms a significantly lower risk of osteonecrosis of the jaw (ONJ) compared to zoledronic acid (RR 4.9) and denosumab (RR 2.9), providing comparable vertebral fracture protection. With the highest hydroxyapatite binding affinity in its class (2.1-fold higher than ibandronate), it is the gold standard for research into bone-targeted drug delivery systems and the mevalonate pathway. Its well-characterized structure and baseline FPPS inhibitory potency make it an essential comparator for structure-activity relationship (SAR) studies.

Molecular Formula C3H11NO7P2
Molecular Weight 235.07 g/mol
CAS No. 40391-99-9
Cat. No. B017006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamidronic Acid
CAS40391-99-9
Synonyms(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid
Molecular FormulaC3H11NO7P2
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESC(CN)C(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)
InChIKeyWRUUGTRCQOWXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.58e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pamidronic Acid (CAS 40391-99-9): Procurement Guide for a Second-Generation Nitrogen-Containing Bisphosphonate


Pamidronic acid (pamidronate disodium) is a second-generation, nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption [1]. As a non-metabolized, renally excreted compound with an elimination half-life of 28 ± 7 hours and plasma protein binding of 54%, it is administered intravenously for the treatment of hypercalcemia of malignancy, Paget's disease of bone, and osteolytic bone metastases [1][2]. Its structure, containing a primary amino group and a central hydroxyl group on the geminal bisphosphonate backbone, confers a distinct pharmacological profile compared to other members of the bisphosphonate class [3].

Why Generic Substitution Fails for Pamidronic Acid: Critical Differences Among Bisphosphonates


Interchanging bisphosphonates is scientifically unsound due to significant variations in their molecular structure, which directly impact hydroxyapatite binding affinity, antiresorptive potency, and clinical safety profiles [1]. The presence or absence of a nitrogen atom, the length of the N-alkyl chain, and the presence of a heterocyclic ring lead to orders-of-magnitude differences in enzyme inhibition (e.g., farnesyl pyrophosphate synthase) and downstream effects on osteoclast apoptosis [1][2]. These structural distinctions result in varying clinical efficacies and adverse event rates, such as osteonecrosis of the jaw (ONJ) and renal toxicity, making them non-equivalent therapeutic options [3].

Quantitative Evidence Guide: Pamidronic Acid's Differentiated Performance Against Key Comparators


Hydroxyapatite Binding Affinity: Pamidronic Acid Exhibits the Highest Affinity Among Clinical Bisphosphonates

Pamidronic acid demonstrates the highest binding affinity for hydroxyapatite, the primary mineral component of bone, compared to other clinically used bisphosphonates [1]. An NMR-based in vitro assay ranked the binding affinity of several bisphosphonates to hydroxyapatite, showing the following decreasing order: pamidronate > alendronate > zoledronate > risedronate > ibandronate. The difference in binding affinity between pamidronate and ibandronate spanned a factor of 2.1, indicating a substantially stronger bone-targeting potential for pamidronic acid [1]. This finding is corroborated by ab initio computational studies, which calculated the adsorption energies of bisphosphonates onto the hydroxyapatite (001) surface and found pamidronate to have the largest adsorption energy among the seven bisphosphonates tested [2].

Hydroxyapatite Binding Bone Targeting Bisphosphonate Affinity

Osteonecrosis of the Jaw (ONJ) Risk: Pamidronic Acid Shows a Favorable Safety Profile in Multiple Myeloma

In a large-scale, retrospective cohort study of multiple myeloma patients, pamidronic acid demonstrated a comparable 5-year risk of pathologic vertebral fracture compared to alendronate (Relative Risk [RR] 0.92, 95% CI 0.68-1.26, P = 0.6) and zoledronic acid (RR 0.93, 95% CI 0.78-1.11, P = 0.4) [1]. Critically, the 5-year risk of osteonecrosis of the jaw (ONJ) was significantly higher for zoledronic acid (RR 4.9, 95% CI 3.0-7.8, P < 0.001) and denosumab (RR 2.9, 95% CI 1.42-5.95, P = 0.002) when compared to alendronate. In contrast, pamidronic acid's ONJ risk was not statistically different from alendronate (RR 1.4, 95% CI 0.62-3.15, P = 0.41), placing it among the treatments with the lowest ONJ risk in this patient population [1].

Multiple Myeloma Osteonecrosis of the Jaw Safety Profile Comparative Efficacy

Renal Safety Profile: Pamidronic Acid Demonstrates Equivalent Acute Kidney Injury Risk to Zoledronic Acid

A retrospective cohort study directly compared the incidence of acute kidney injury (AKI) following the administration of zoledronic acid or pamidronate in cancer patients [1]. The analysis found no statistically significant difference in AKI incidence between the two agents (17.1% for zoledronic acid vs. 15.0% for pamidronate; P = 1.00) [1]. This finding is consistent with earlier data from a cohort of prostate cancer patients, which also showed no significant difference in renal function deterioration between pamidronate and zoledronic acid (chi² = 2.08; P = 0.15) [2].

Renal Safety Acute Kidney Injury Hypercalcemia of Malignancy Comparative Safety

Antiresorptive Potency: Alendronate is Approximately 10-Fold More Potent than Pamidronic Acid in Preclinical Models

Structure-activity relationship (SAR) studies demonstrate that small modifications to the pamidronate scaffold yield significant changes in antiresorptive potency [1]. Alendronate, which contains an additional methylene group in its N-alkyl chain compared to pamidronate, exhibits approximately 10-fold greater potency in inhibiting osteoclastic bone resorption in preclinical assays [1]. This potency difference is also reflected in enzyme inhibition assays, where alendronate inhibits Leishmania major farnesyl pyrophosphate synthase (FPPS) with a Ki of 95 nM, compared to 190 nM for pamidronate [2].

Osteoclast Inhibition Bone Resorption Structure-Activity Relationship Potency

High-Value Application Scenarios for Pamidronic Acid Driven by Quantitative Evidence


Multiple Myeloma Management Where ONJ Risk Mitigation is a Clinical Priority

For multiple myeloma patients requiring bone antiresorptive therapy, the data support the selection of pamidronic acid over zoledronic acid or denosumab to minimize the risk of osteonecrosis of the jaw (ONJ) [1]. The evidence shows that pamidronic acid provides comparable protection against pathologic vertebral fractures (RR 0.92) while carrying a significantly lower risk of ONJ compared to zoledronic acid (RR 4.9) and denosumab (RR 2.9) [1]. This makes pamidronic acid a preferred option in settings where patient safety and long-term quality of life are paramount considerations in the procurement and formulary decision process.

Bone-Targeted Drug Delivery and Bone Mineral Research

The superior hydroxyapatite binding affinity of pamidronic acid, which is 2.1-fold higher than ibandronate and the highest among tested clinical bisphosphonates [1][2], positions it as an ideal candidate for research into bone-targeted drug delivery systems. Its strong adsorption to bone mineral can be exploited to design novel conjugates for targeted therapy. Furthermore, its well-characterized, high-affinity interaction with the hydroxyapatite (001) surface makes it a valuable standard for computational and experimental studies investigating bisphosphonate-bone interactions [2].

Comparative Studies in Paget's Disease of Bone

In Paget's disease, pamidronic acid remains a relevant comparator in clinical research. A direct head-to-head trial showed that while daily oral alendronate (40 mg) led to a higher rate of biochemical remission than quarterly intravenous pamidronate (60 mg) in the overall cohort (86% vs. 56%, P = 0.017), the remission rates in treatment-naive patients were not significantly different (91% for alendronate vs. 86% for pamidronate) [3]. This evidence supports the use of pamidronic acid as an active control arm in clinical trials for new Paget's disease therapies, particularly when studying intravenous treatment regimens.

Preclinical Studies of Bisphosphonate Potency and Enzyme Inhibition

Pamidronic acid serves as a foundational reference compound for structure-activity relationship (SAR) studies within the bisphosphonate class [4]. Its moderate potency (e.g., L. major FPPS Ki of 190 nM) provides a baseline against which the enhanced potency of later-generation bisphosphonates like alendronate (Ki = 95 nM) and zoledronate (Ki = 11 nM) can be measured [5]. This makes it an essential tool for laboratories investigating the molecular pharmacology of bisphosphonates, the mevalonate pathway in osteoclasts, and the development of novel inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamidronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.